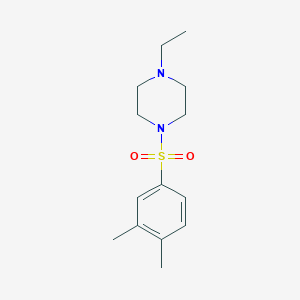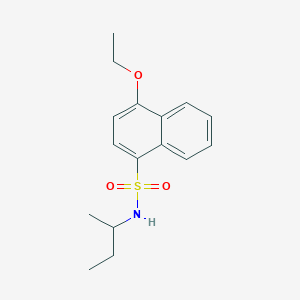
5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide, also known as BDMB, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a sulfonamide derivative that has a bromine atom attached to the benzene ring, making it a unique molecule with distinct properties. In
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response, and their inhibition by 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide may be responsible for its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro. 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and oxidative stress. In addition, 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are upregulated in inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide in lab experiments is its high purity and stability. This makes it easy to handle and ensures consistent results. However, one limitation of using 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide is its relatively high cost compared to other anti-inflammatory compounds. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide. Another area of research is the investigation of the potential use of 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Finally, the development of more cost-effective synthesis methods for 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide may make it more accessible for use in scientific research.
Synthesis Methods
The synthesis of 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 2,4-dimethylphenylamine in the presence of a base such as triethylamine. This reaction results in the formation of 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide as a white solid with a high yield. The purity of the compound can be further improved by recrystallization.
Scientific Research Applications
5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and inflammatory bowel disease. 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
Product Name |
5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C15H16BrNO3S |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-10-4-6-13(11(2)8-10)17-21(18,19)15-9-12(16)5-7-14(15)20-3/h4-9,17H,1-3H3 |
InChI Key |
NXYPPKRFOAIERB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)

![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)







![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)


